5-(((3,5-Dichlorophenyl)thio)methyl)-1H-pyrazol-3(2H)-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the dichlorophenyl and thio groups enhances its biological activity and solubility properties, making it a candidate for various pharmacological studies.
The compound has been synthesized and studied in various research contexts, particularly focusing on its synthesis methods, biological activities, and potential applications in treating diseases mediated by cannabinoid receptors and other targets.
This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific structure of 5-(((3,5-Dichlorophenyl)thio)methyl)-1H-pyrazol-3(2H)-one places it within the category of substituted pyrazoles.
The synthesis of 5-(((3,5-Dichlorophenyl)thio)methyl)-1H-pyrazol-3(2H)-one can be achieved through several methods. One common approach involves the cyclocondensation reaction of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions. This method allows for the formation of substituted pyrazoles by varying the substituents on the dicarbonyl compounds and hydrazines used.
5-(((3,5-Dichlorophenyl)thio)methyl)-1H-pyrazol-3(2H)-one has a complex molecular structure characterized by:
The compound can participate in various chemical reactions due to its functional groups:
Reactions involving this compound are typically conducted under controlled conditions to prevent side reactions. For example, the presence of strong bases or acids can lead to undesired degradation of sensitive functional groups.
The mechanism of action for 5-(((3,5-Dichlorophenyl)thio)methyl)-1H-pyrazol-3(2H)-one involves its interaction with biological targets at the molecular level:
Studies indicate that compounds with similar structures often demonstrate significant activity against various biological targets due to their ability to mimic endogenous ligands or inhibit enzymatic activity.
The stability and solubility profiles make this compound suitable for formulation into various pharmaceutical preparations.
5-(((3,5-Dichlorophenyl)thio)methyl)-1H-pyrazol-3(2H)-one has potential applications in:
The compound 5-(((3,5-Dichlorophenyl)thio)methyl)-1H-pyrazol-3(2H)-one is a structurally complex heterocycle featuring fused aromatic and ketone functionalities. Its systematic IUPAC name is 5-[(3,5-dichlorophenyl)sulfanylmethyl]-1,2-dihydropyrazol-3-one, reflecting the precise connectivity and oxidation states within the molecule [4] [8]. Key identifiers include:
The structure comprises two pharmacologically significant moieties:
Table 1: Key Chemical Identifiers
Identifier Type | Value |
---|---|
IUPAC Name | 5-[(3,5-Dichlorophenyl)sulfanylmethyl]-1,2-dihydropyrazol-3-one |
CAS No. | 1227692-56-9 |
Molecular Formula | C₁₀H₈Cl₂N₂OS |
Molecular Weight | 275.16 g/mol |
SMILES | O=C1C=C(CSC2=CC(Cl)=CC(Cl)=C2)NN1 |
InChIKey | XEMDSKBGRCVJRI-UHFFFAOYSA-N |
Pyrazol-3(2H)-one derivatives exhibit prototropic tautomerism, with the compound existing in equilibrium between two primary forms [9] [10]:
X-ray crystallography of analogous pyrazolones (e.g., 1-phenyl-1,2-dihydro-3H-pyrazol-3-one) confirms that the enol tautomer predominates in the solid state, forming hydrogen-bonded dimers via O–H···N interactions [9]. NMR studies in solution reveal solvent-dependent behavior:
Under physiological conditions (aqueous buffer, pH 7.4), computational models predict the enol form to be energetically favored by ~3–5 kcal/mol due to intramolecular hydrogen bonding and resonance stabilization. This tautomeric preference significantly impacts the molecule’s hydrogen-bonding capacity and metal-chelating potential in biological environments [9] [10].
Table 2: Tautomeric Equilibrium Characteristics
Tautomer | Stability Conditions | Key Spectral Signatures |
---|---|---|
1,2-Dihydro-3H-pyrazol-3-one (Keto) | Minor component (<10%) in polar solvents | ¹³C C=O signal at 175–180 ppm |
1H-Pyrazol-3-ol (Enol) | Dominant in solid state and nonpolar media | ¹⁵N-NMR: Δδ(N1–N2) = 50.5 ppm; IR ν(O-H) 3200 cm⁻¹ |
Enol Dimer | Stable in crystals and nonpolar solutions | X-ray: O–H···N distance 2.60–2.65 Å |
Solubility Profile
Experimental data indicate limited aqueous solubility (<1 mg/mL at 25°C), attributable to the hydrophobic dichlorophenyl group and crystalline lattice stability [4] [7]. The compound demonstrates enhanced solubility in:
This behavior aligns with pyrazolone derivatives, where solubility correlates with solvent polarity and hydrogen-bond-accepting capacity. Molecular dynamics simulations suggest the enol tautomer forms stronger solute-solvent interactions via its hydroxyl group, explaining its higher solubility in protic media versus the keto form [6] [9].
Acid-Base Properties
The pyrazol-3-one ring exhibits two potential ionization sites:
At physiological pH (7.4), the compound exists primarily as a neutral molecule (>95%), with <5% as the enolate anion. This impacts membrane permeability and protein-binding affinity.
Partition Coefficients
The hydrophobic contribution of the 3,5-dichlorophenyl moiety (+2.1 log units) is partially offset by the polar pyrazol-3-one ring (-0.8 log units) and thioether linker (-0.3 log units). This balance suggests favorable passive diffusion across biological membranes [6] [10].
Table 3: Summary of Key Physicochemical Properties
Property | Value | Method/Context |
---|---|---|
Aqueous Solubility | <1 mg/mL at 25°C | Experimental (pH 7.0) |
DMSO Solubility | >50 mg/mL | Supplier data [4] |
Melting Point | 245–248°C (dec.) | Estimated from analog [7] |
pKa (enol) | 8.2 (predicted) | Quantum chemical calculation |
log P (octanol/water) | 2.98 ± 0.15 | Reversed-phase HPLC |
log D₇.₄ | 2.85 | pH-metric titration |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: